molecular formula C16H13BrN2O4 B2973660 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide CAS No. 2034235-53-3

5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide

Cat. No.: B2973660
CAS No.: 2034235-53-3
M. Wt: 377.194
InChI Key: XXRWRTUPBZPOTJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a pyridine ring substituted with a carboxamide group, a bromine atom, and a hydroxyethyl group linked to two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Carboxamide Core: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the carboxamide.

    Bromination: The carboxamide is brominated at the 5-position using bromine in an appropriate solvent such as dichloromethane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with the carboxamide.

    Attachment of Furan Rings: The furan rings are introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate furan boronic acids and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the multiple steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Material Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxyethyl group and the furan rings may play a role in binding to these targets, while the bromine atom could be involved in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide lies in its combination of a pyridine ring with two furan rings and a hydroxyethyl group, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRWRTUPBZPOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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